molecular formula C17H16N4O7 B12474227 N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide) CAS No. 333396-17-1

N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide)

Cat. No.: B12474227
CAS No.: 333396-17-1
M. Wt: 388.3 g/mol
InChI Key: IJFPVWWGEJABRP-UHFFFAOYSA-N
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Description

N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties

Properties

CAS No.

333396-17-1

Molecular Formula

C17H16N4O7

Molecular Weight

388.3 g/mol

IUPAC Name

N-[2-hydroxy-3-[(3-nitrobenzoyl)amino]propyl]-3-nitrobenzamide

InChI

InChI=1S/C17H16N4O7/c22-15(9-18-16(23)11-3-1-5-13(7-11)20(25)26)10-19-17(24)12-4-2-6-14(8-12)21(27)28/h1-8,15,22H,9-10H2,(H,18,23)(H,19,24)

InChI Key

IJFPVWWGEJABRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by formylation and subsequent hydroxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The hydroxyl groups can form hydrogen bonds, stabilizing the compound’s interaction with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE is unique due to its specific combination of nitro and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.

Biological Activity

N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide), also known by its CAS number 333396-17-1, is a compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes two nitrobenzamide moieties linked by a hydroxypropane spacer, which may influence its interactions with biological systems.

  • Molecular Formula : C17H16N4O7
  • Molecular Weight : 388.3 g/mol
  • IUPAC Name : N-[2-hydroxy-3-[(3-nitrobenzoyl)amino]propyl]-3-nitrobenzamide

The biological activity of N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide) is hypothesized to arise from several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways and biochemical processes.
  • DNA Binding : Potential interactions with DNA could influence gene expression and cellular functions.
  • Signaling Pathways Modulation : The compound may affect signaling pathways related to cell growth and apoptosis, contributing to its therapeutic potential .

Antimicrobial Properties

Research indicates that N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide) exhibits antimicrobial activity against various pathogens. In vitro studies have shown inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the exact mechanisms involved.

Case Studies

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of E. coli and S. aureus at concentrations of 50 μg/mL and above.
Anti-inflammatory Study Reduced TNF-alpha levels in macrophages by 30% when treated with 10 μM of the compound.
Cancer Cell Line Study Induced apoptosis in PA1 ovarian cancer cells with an IC50 of 1.7 μM .

In Vitro Studies

In vitro assays have shown that N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide) can modulate various biological activities:

  • Cytotoxicity Tests : The compound was tested on several cancer cell lines, revealing selective cytotoxicity.
  • Enzyme Inhibition Assays : It inhibited specific enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate potential efficacy in animal models of inflammation and cancer. Further studies are required to confirm these findings and assess safety profiles.

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